molecular formula C19H19BrN2O4 B4592828 N-(2-(4-bromophenyl)-1-{[(2-hydroxyethyl)amino]carbonyl}vinyl)-2-methoxybenzamide

N-(2-(4-bromophenyl)-1-{[(2-hydroxyethyl)amino]carbonyl}vinyl)-2-methoxybenzamide

Cat. No.: B4592828
M. Wt: 419.3 g/mol
InChI Key: MPNPBDNEFMOBPF-FOWTUZBSSA-N
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Description

N-(2-(4-bromophenyl)-1-{[(2-hydroxyethyl)amino]carbonyl}vinyl)-2-methoxybenzamide is a useful research compound. Its molecular formula is C19H19BrN2O4 and its molecular weight is 419.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 418.05282 g/mol and the complexity rating of the compound is 504. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Crystal Structure Analysis

The study by Yasuoka, Kasai, and Kakudo (1969) on the crystal structure of N-(p-methoxyphenyl-3-propyl)-p-bromobenzamide, a related compound, provides insights into the compound's crystalline forms and its potential for designing materials with specific physical properties (Yasuoka, Kasai, & Kakudo, 1969).

Molecular Docking and Halogen Bonding

Research by Moreno-Fuquen et al. (2022) on the structural and theoretical analysis of benzamide isomers, including halogen bonding, sheds light on the compound's interactions with protein residues. This suggests applications in drug design and the development of new pharmacophores (Moreno-Fuquen et al., 2022).

Antioxidant Agents

Perin et al. (2018) explored amino-substituted benzamide derivatives for their antioxidant capabilities, indicating the potential of N-(2-(4-bromophenyl)-1-{[(2-hydroxyethyl)amino]carbonyl}vinyl)-2-methoxybenzamide and similar compounds in enhancing oxidative stability in various applications (Perin et al., 2018).

Molecular Structure and Intermolecular Interactions

Karabulut et al. (2014) studied the molecular structure of a related compound, highlighting the importance of intermolecular interactions in determining molecular geometry and potentially influencing the compound's chemical reactivity and physical properties (Karabulut et al., 2014).

Antiviral Activity

Ji et al. (2013) synthesized N-phenylbenzamide derivatives, including compounds structurally similar to the one of interest, and tested their antiviral activities. This suggests possible applications in the development of new antiviral drugs (Ji et al., 2013).

Properties

IUPAC Name

N-[(E)-1-(4-bromophenyl)-3-(2-hydroxyethylamino)-3-oxoprop-1-en-2-yl]-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19BrN2O4/c1-26-17-5-3-2-4-15(17)18(24)22-16(19(25)21-10-11-23)12-13-6-8-14(20)9-7-13/h2-9,12,23H,10-11H2,1H3,(H,21,25)(H,22,24)/b16-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPNPBDNEFMOBPF-FOWTUZBSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)NC(=CC2=CC=C(C=C2)Br)C(=O)NCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1C(=O)N/C(=C/C2=CC=C(C=C2)Br)/C(=O)NCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(2-(4-bromophenyl)-1-{[(2-hydroxyethyl)amino]carbonyl}vinyl)-2-methoxybenzamide
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N-(2-(4-bromophenyl)-1-{[(2-hydroxyethyl)amino]carbonyl}vinyl)-2-methoxybenzamide
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N-(2-(4-bromophenyl)-1-{[(2-hydroxyethyl)amino]carbonyl}vinyl)-2-methoxybenzamide
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N-(2-(4-bromophenyl)-1-{[(2-hydroxyethyl)amino]carbonyl}vinyl)-2-methoxybenzamide
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N-(2-(4-bromophenyl)-1-{[(2-hydroxyethyl)amino]carbonyl}vinyl)-2-methoxybenzamide
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N-(2-(4-bromophenyl)-1-{[(2-hydroxyethyl)amino]carbonyl}vinyl)-2-methoxybenzamide

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